molecular formula C58H107N25O9 B1668532 (2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide CAS No. 186380-62-1

(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide

Cat. No. B1668532
M. Wt: 1298.6 g/mol
InChI Key: PHIRWRJXMDCHJF-NKRIFVGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP64222 is a peptoid Tat/transactivation response element inhibitor. It inhibits human immunodeficiency virus replication by blocking CXC-chemokine receptor 4-mediated virus entry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The complex chemical compound appears to be related to intricate synthetic pathways involving multiple amino and guanidino groups. For example, the synthesis of similar compounds involves techniques such as acetylation, benzoylation, and reaction with guanidine, as demonstrated in studies on related compounds (Gutteridge, 1971), (Jin et al., 1982).
  • Characterization and Analysis : The characterization of such complex compounds often involves advanced analytical techniques. Studies on similar compounds utilized IR, NMR, and mass spectrometry for structural characterization (Wanare, 2022), (Selič et al., 1997).

Biological and Pharmaceutical Research

  • Biological Activity : Complex compounds with multiple amino and guanidino groups have been explored for their biological activities. For instance, studies have investigated the antimicrobial and antitubercular activities of novel carboxamide derivatives of quinolones (Kumar et al., 2014).
  • Drug Synthesis and Development : The compound's structure suggests potential use in the synthesis of pharmaceuticals. Research on similar structures has focused on synthesizing novel compounds with potential therapeutic applications, such as paliperidone, an antipsychotic medication (Ya-fei, 2010).

properties

CAS RN

186380-62-1

Product Name

(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C58H107N25O9

Molecular Weight

1298.6 g/mol

IUPAC Name

(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H107N25O9/c59-23-8-1-2-11-26-71-35-47(85)80(32-15-29-74-57(67)68)38-48(86)81(33-16-30-75-58(69)70)39-50(88)82(36-41-17-4-3-5-18-41)40-49(87)79(31-14-28-73-56(65)66)37-46(84)76-42(19-6-9-24-60)52(90)77-43(20-7-10-25-61)53(91)78-44(21-12-27-72-55(63)64)54(92)83-34-13-22-45(83)51(62)89/h3-5,17-18,42-45,71H,1-2,6-16,19-40,59-61H2,(H2,62,89)(H,76,84)(H,77,90)(H,78,91)(H4,63,64,72)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)/t42-,43-,44-,45+/m1/s1

InChI Key

PHIRWRJXMDCHJF-NKRIFVGSSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CCCCN)NC(=O)CN(CCCN=C(N)N)C(=O)CN(CC2=CC=CC=C2)C(=O)CN(CCCN=C(N)N)C(=O)CN(CCCN=C(N)N)C(=O)CNCCCCCCN)C(=O)N

SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN(CCCN=C(N)N)C(=O)CN(CC2=CC=CC=C2)C(=O)CN(CCCN=C(N)N)C(=O)CN(CCCN=C(N)N)C(=O)CNCCCCCCN)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN(CCCN=C(N)N)C(=O)CN(CC2=CC=CC=C2)C(=O)CN(CCCN=C(N)N)C(=O)CN(CCCN=C(N)N)C(=O)CNCCCCCCN)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

GGGGGKKRP

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGP 64222
CGP-64222
CGP64222

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide
Reactant of Route 3
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide
Reactant of Route 4
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide
Reactant of Route 5
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide
Reactant of Route 6
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide

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